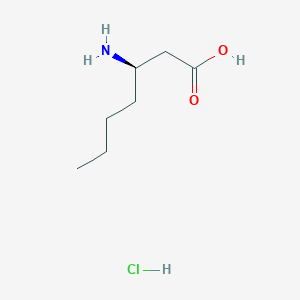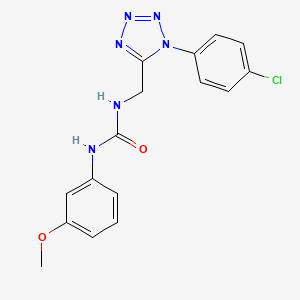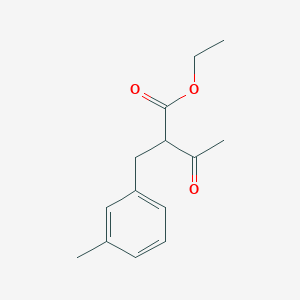
3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a furan-2-yl and methoxyethyl group attached to the sulfonamide moiety
Vorbereitungsmethoden
The synthesis of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Halogenation: The benzene ring is first nitrated and then halogenated to introduce the chloro and fluoro substituents.
Sulfonation: The halogenated benzene is then subjected to sulfonation to introduce the sulfonamide group.
Coupling Reaction: The furan-2-yl and methoxyethyl groups are introduced through a coupling reaction, often using a suitable base and solvent under controlled temperature conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Analyse Chemischer Reaktionen
3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The furan ring can be oxidized to form furanones, while reduction reactions can lead to the formation of dihydrofuran derivatives.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with various electrophiles, leading to the formation of new C-N or C-C bonds.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme functions and protein interactions.
Medicine: Preliminary studies suggest that it may have therapeutic potential in the treatment of certain cancers and inflammatory disorders.
Industry: It can be used in the development of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the sulfonamide group suggests potential inhibition of enzyme activity, while the furan ring may facilitate binding to hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide include:
- 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-[2-(2-furyl)-2-hydroxypropyl]benzenesulfonamide
- 3-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
These compounds share similar structural features but differ in the substituents attached to the sulfonamide group
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO4S/c1-19-13(12-3-2-6-20-12)8-16-21(17,18)9-4-5-11(15)10(14)7-9/h2-7,13,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXMRNJXOIPHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(AZEPAN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2508785.png)



![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)
![Methyl (1R,11S,12R,17S)-12-[(1S)-1-hydroxyethyl]-6-methoxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B2508792.png)
![4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508793.png)
![6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2508794.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclobutanecarboxamide](/img/structure/B2508795.png)
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2508799.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol](/img/structure/B2508803.png)
![N-(4-bromophenyl)-2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2508805.png)
![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)

